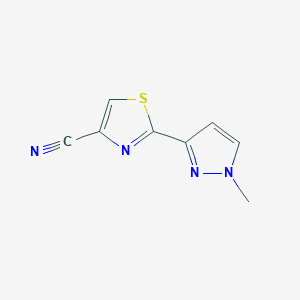

2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

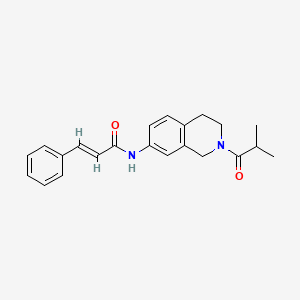

The compound “2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile” is a heterocyclic compound that contains a pyrazole ring and a thiazole ring. The pyrazole ring is a five-membered ring with two nitrogen atoms, and the thiazole ring is also a five-membered ring but contains one nitrogen atom and one sulfur atom .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, it’s likely that it could be synthesized through a series of reactions involving the formation of the pyrazole and thiazole rings. The pyrazole ring could potentially be formed through the reaction of a 1,3-diketone with hydrazine. The thiazole ring could be formed through the condensation of an α-halo ketone with thiourea .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole and thiazole rings. The presence of the carbonitrile group (-C≡N) would also be a notable feature. This group is a strong electron-withdrawing group and would likely have a significant impact on the chemical properties of the molecule .Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the pyrazole and thiazole rings, as well as the carbonitrile group. The nitrogen atoms in the pyrazole ring could potentially act as nucleophiles in reactions. The carbonitrile group could undergo reactions such as hydrolysis, reduction, and nucleophilic addition .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. The presence of the nitrogen and sulfur atoms in the rings could potentially result in the compound having a relatively high melting point and being soluble in polar solvents .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Synthesis Routes : 2-(1-Methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile can be synthesized via various methods. One approach involves the reaction of acrylonitriles with hydrazines, yielding products like pyrazole-4-carbonitriles and 1-(pyrazol-4-yl)alkan-1-ones. The synthesis conditions, such as solvent choice and reactant substitution, influence the product ratio (McFadden & Huppatz, 1991).

Applications in Material Science

- Corrosion Inhibition : Some derivatives of pyrazole-4-carbonitriles, like pyranopyrazole derivatives, have been found effective as corrosion inhibitors for metals in acidic solutions. Their efficiency varies with concentration and temperature, and they can adhere to metal surfaces, forming protective layers (Yadav, Gope, Kumari & Yadav, 2016).

Biological Applications

- Antimicrobial and Antifungal Properties : Certain derivatives synthesized from pyrazole-4-carbonitriles, like 5-Amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-7-phenyl-7H-thiazolo[3,2-a]pyrimidine-6-carbonitrile, exhibit notable antibacterial and antifungal activities. These properties make them candidates for biocidal applications (Youssef & Omar, 2007).

Pharmaceutical Research

- Drug Synthesis and Modification : Pyrazole-4-carbonitrile derivatives are valuable in synthesizing various pharmaceutical compounds. For instance, they can be used to create glycosidase inhibitors, which are relevant in managing conditions like diabetes (Patil, Nandre, Ghosh, Rao, Chopade, Bhosale & Bhosale, 2012).

Wirkmechanismus

Target of Action

The compound contains a pyrazole and a thiazole ring. Pyrazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and antitumor effects . Thiazole derivatives also have diverse biological activities, such as antimicrobial, antiviral, and anticancer properties . The specific targets of this compound would depend on its exact biological activity, which is currently unknown.

Safety and Hazards

As with any chemical compound, handling “2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile” would require appropriate safety precautions. It’s important to use personal protective equipment and follow safe laboratory practices. The specific hazards associated with this compound would depend on its physical and chemical properties .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(1-methylpyrazol-3-yl)-1,3-thiazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4S/c1-12-3-2-7(11-12)8-10-6(4-9)5-13-8/h2-3,5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTVWFVYPWGLNTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2=NC(=CS2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2957219.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2957220.png)

![5-[(2-Fluorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B2957222.png)

![3,5-dimethyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2957228.png)

![2-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid](/img/structure/B2957232.png)

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2957233.png)

amino]-2-methyl-3-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2957237.png)

![2-[2-(2-chloro-6,8-dimethoxyquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2957239.png)